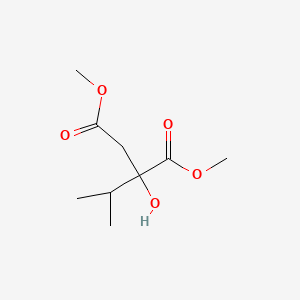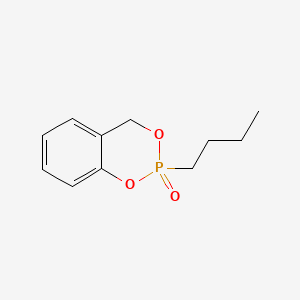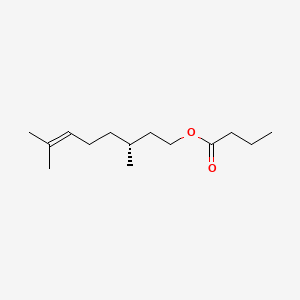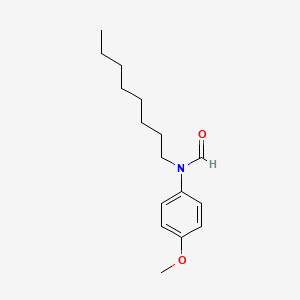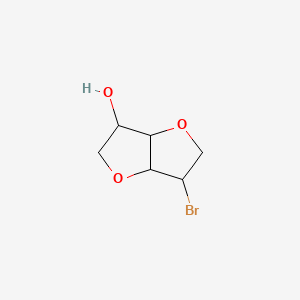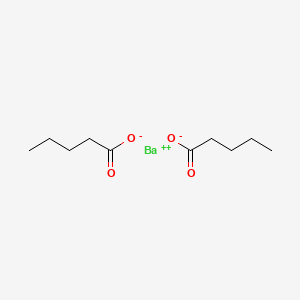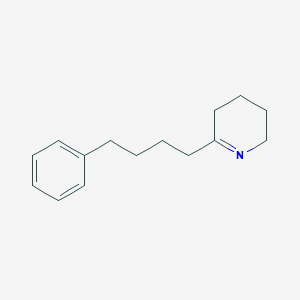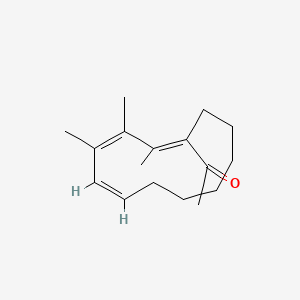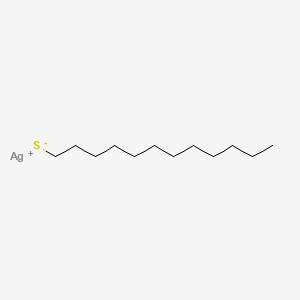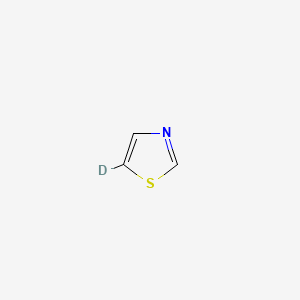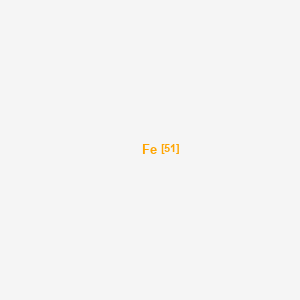
Iron, isotope of mass 51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron-51 is a radioactive isotope of iron with the symbol (^{51}\text{Fe}). It has an atomic number of 26 and a mass number of 51. This isotope is known for its short half-life of approximately 305 milliseconds, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: Iron-51 is typically produced through nuclear reactions. One common method involves bombarding cobalt-51 with protons in a cyclotron, resulting in the formation of iron-51 through a (p,n) reaction. The reaction conditions require high-energy protons and a controlled environment to ensure the desired isotope is produced efficiently .
Industrial Production Methods: Due to its short half-life, iron-51 is not produced on an industrial scale. Instead, it is synthesized in specialized nuclear research facilities equipped with cyclotrons or other particle accelerators. The production process involves precise control of reaction parameters to maximize yield and purity .
化学反应分析
Types of Reactions: Iron-51, like other iron isotopes, can undergo various chemical reactions, including oxidation, reduction, and complexation. due to its short half-life, these reactions are often studied in a controlled laboratory setting.
Common Reagents and Conditions:
Oxidation: Iron-51 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Complexation: Iron-51 can form complexes with ligands such as ethylenediaminetetraacetic acid (EDTA) or cyanide ions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-51 can produce iron(III) oxide, while reduction can yield iron(II) compounds .
科学研究应用
Iron-51 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Iron-51 is used as a tracer isotope to study reaction mechanisms and kinetics.
Biology: In biological research, iron-51 is used to investigate iron metabolism and transport within living organisms.
Medicine: Iron-51 is employed in medical research to study iron-related disorders such as anemia.
作用机制
The mechanism of action of iron-51 is primarily related to its radioactive decay. As it decays, iron-51 emits beta particles and gamma rays, which can be detected and measured. This property makes it valuable as a tracer in various scientific studies. The molecular targets and pathways involved depend on the specific application, such as tracking iron transport in biological systems or studying reaction mechanisms in chemistry .
相似化合物的比较
Iron-51 can be compared with other iron isotopes and similar radioactive tracers:
Iron-55: Another radioactive isotope of iron with a longer half-life of approximately 2.7 years.
Manganese-51: A similar isotope with the same mass number but different chemical properties.
Iron-51’s uniqueness lies in its short half-life, making it suitable for rapid, real-time studies where quick decay is advantageous. Its applications are limited by its short-lived nature, but it provides valuable insights in specific research contexts .
属性
CAS 编号 |
14092-79-6 |
|---|---|
分子式 |
Fe |
分子量 |
50.95686 g/mol |
IUPAC 名称 |
iron-51 |
InChI |
InChI=1S/Fe/i1-5 |
InChI 键 |
XEEYBQQBJWHFJM-FTXFMUIASA-N |
手性 SMILES |
[51Fe] |
规范 SMILES |
[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
